Disulfuro de 2-hidroxietilo mono-tosilato

Descripción general

Descripción

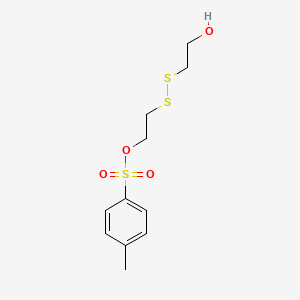

2-Hydroxyethyl disulfide mono-tosylate is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

The molecular structure of 2-hydroxyethyl disulfide mono-Tosylate contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 disulfide(s) and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

2-Hydroxyethyl disulfide mono-tosylate is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical and Chemical Properties Analysis

The molecular weight of 2-hydroxyethyl disulfide mono-Tosylate is 308.44 and its formula is C11H16O4S3 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación

Ciencia de Materiales

El disulfuro de 2-hidroxietilo (HEDS) se utiliza como precursor para formar monocapas autoensambladas (SAM) en superficies de oro para aplicaciones como protección contra la corrosión, lubricación y sensores {svg_1}.

Síntesis Orgánica

En la síntesis orgánica, el disulfuro de 2-hidroxietilo sirve como agente reductor {svg_2}.

Producción de Caucho

También se utiliza como agente de reticulación en la producción de compuestos de caucho {svg_3}.

Recubrimiento de Cuero

El disulfuro de 2-hidroxietilo se puede utilizar como un extensor de cadena en la preparación de poliuretano autocicatrizante a base de agua, que se utiliza en el recubrimiento de cuero {svg_4}.

Polimerización

Puede servir como precursor en la síntesis de un iniciador multifuncional, que se utiliza en la preparación de poliestirenos estrella mediante polimerización por radicales de transferencia atómica de estireno {svg_5}.

Aplicaciones Biomédicas

El PEG heterobifuncional que contiene diversas combinaciones de azida, amina, tioacetato, tiol, disulfuro de piridilo, así como grupos terminales hidroxilo activados se puede sintetizar utilizando disulfuro de 2-hidroxietilo mono-tosilato. Este derivado de PEG apoya particularmente el desarrollo de materiales para aplicaciones biomédicas {svg_6}.

Administración de Fármacos

El this compound se utiliza en sistemas de administración de fármacos {svg_7}.

Hidrogel Híbrido

Se utiliza en el desarrollo de hidrogeles híbridos para la microencapsulación celular {svg_8}.

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxyethyl Disulfide Mono-Tosylate is in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

2-Hydroxyethyl Disulfide Mono-Tosylate acts as a cleavable linker in the formation of ADCs . The compound connects an antibody to an ADC cytotoxin . This linker is cleavable, meaning it can be broken down within the body, allowing the cytotoxic drug to be released in the vicinity of the cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxyethyl Disulfide Mono-Tosylate are those involved in the action of ADCs . The ADCs, once attached to the cancer cells, are internalized and the cytotoxic drug is released, leading to cell death .

Result of Action

The result of the action of 2-Hydroxyethyl Disulfide Mono-Tosylate is the successful formation of ADCs . These ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The role of 2-Hydroxyethyl disulfide mono-Tosylate in biochemical reactions is primarily as a cleavable linker in the synthesis of ADCs . It interacts with antibodies and ADC cytotoxins to form ADCs . The nature of these interactions involves the formation of covalent bonds during the synthesis process .

Cellular Effects

The effects of 2-Hydroxyethyl disulfide mono-Tosylate on cells are largely determined by the ADCs it helps to form . It influences cell function by enabling the targeted delivery of cytotoxins to specific cells . This can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the cytotoxin .

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxyethyl disulfide mono-Tosylate is through its role as a cleavable linker in ADCs . It enables the attachment of cytotoxins to antibodies, allowing for targeted delivery to specific cells . The cleavable nature of the linker allows for the release of the cytotoxin within the target cell .

Propiedades

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNYSBAUKADEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)